molecular formula C10H3F3N2 B13196091 6,7,8-Trifluoroisoquinoline-1-carbonitrile

6,7,8-Trifluoroisoquinoline-1-carbonitrile

Cat. No.: B13196091
M. Wt: 208.14 g/mol
InChI Key: VLIIZFVGOYKLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trifluoroisoquinoline-1-carbonitrile is a versatile fluorinated building block designed for advanced research and development, particularly in medicinal chemistry. The incorporation of multiple fluorine atoms on the isoquinoline scaffold is a strategic modification, as the trifluoromethyl group and related fluoro-substituents are known to significantly enhance the properties of bioactive molecules, including their metabolic stability, lipophilicity, and binding affinity . As a carbonitrile-functionalized heterocycle, this compound serves as a crucial synthetic intermediate. Similar isoquinoline-1-carbonitriles are recognized starting materials for the synthesis of complex fused heterocycles, such as imidazo[5,1-a]isoquinolines, which are privileged structures in drug discovery . Furthermore, the isoquinoline core is a prominent scaffold in natural products and pharmaceuticals, exhibiting a wide range of biological activities . The specific trifluoro pattern on this compound makes it a valuable precursor for developing novel molecules with potential applications as antimicrobials or in other therapeutic areas. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H3F3N2

Molecular Weight

208.14 g/mol

IUPAC Name

6,7,8-trifluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H3F3N2/c11-6-3-5-1-2-15-7(4-14)8(5)10(13)9(6)12/h1-3H

InChI Key

VLIIZFVGOYKLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(C(=C(C=C21)F)F)F)C#N

Origin of Product

United States

Synthetic Methodologies for 6,7,8 Trifluoroisoquinoline 1 Carbonitrile and Analogous Polyfluorinated Isoquinolines

De Novo Synthesis Strategies for the Trifluoroisoquinoline Core

The formation of the isoquinoline (B145761) ring system in the presence of multiple fluorine atoms on the benzene (B151609) ring is a critical step. Established methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, rely on intramolecular electrophilic aromatic substitution. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, making these classical cyclizations more challenging. wikipedia.orgnumberanalytics.com

Cyclization Reactions for Isoquinoline Ring Formation

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com For the synthesis of a 6,7,8-trifluoroisoquinoline (B6206144) derivative, a potential precursor would be N-(2-(2,3,4-trifluorophenyl)ethyl)acetamide. The success of this cyclization would depend on the reactivity of the trifluorinated benzene ring towards electrophilic attack. The electron-withdrawing fluorine atoms would likely necessitate harsh reaction conditions, such as high temperatures and strong acid catalysts, to drive the reaction to completion. organic-chemistry.org

Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. numberanalytics.comwikipedia.org A plausible route to a tetrahydro-6,7,8-trifluoroisoquinoline would involve the reaction of 2-(2,3,4-trifluorophenyl)ethanamine with an appropriate aldehyde, such as formaldehyde. The resulting tetrahydroisoquinoline would then require subsequent oxidation to yield the aromatic 6,7,8-trifluoroisoquinoline. Similar to the Bischler-Napieralski reaction, the deactivated nature of the trifluorinated ring could impede the cyclization step. wikipedia.org

Pomeranz-Fritsch-Bobbitt Reaction: This reaction provides a pathway to isoquinolines from benzaldehydes and aminoacetal derivatives. wikipedia.orgwikipedia.org For the target molecule, 2,3,4-trifluorobenzaldehyde (B65282) would be a key starting material. The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed cyclization. The successful application of this method would again be contingent on overcoming the electronic deactivation of the trifluorinated aromatic ring. wikipedia.orgresearchgate.net

Strategic Introduction of Fluorine Atoms During Ring Closure

An alternative to constructing the isoquinoline ring from a pre-fluorinated benzene derivative is to introduce the fluorine atoms during or after the cyclization process. However, for achieving the specific 6,7,8-trifluoro substitution pattern, this is generally a less direct approach. A more common strategy in the synthesis of fluorinated heterocycles is to start with a precursor that already contains the desired fluorine substitution pattern.

One notable method for the synthesis of ring-fluorinated isoquinolines involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. While this typically yields 3-fluoroisoquinolines, modifications of this strategy could potentially be explored for the synthesis of other polyfluorinated isoquinoline isomers.

Functionalization Approaches for the 1-Carbonitrile Moiety

Once the 6,7,8-trifluoroisoquinoline core is synthesized, the next critical step is the introduction of the carbonitrile group at the C1 position.

Methods for Introducing the Nitrile Group at the C1 Position

Reissert-Henze Reaction: This is a well-established method for the introduction of a cyano group at the C1 position of isoquinolines. wikipedia.org The reaction involves the treatment of the isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). Subsequent treatment of the Reissert compound with a base can lead to the formation of the 1-cyanoisoquinoline. The reactivity of 6,7,8-trifluoroisoquinoline in the Reissert-Henze reaction would be influenced by the electronic effects of the fluorine atoms.

Sandmeyer-type Reaction: If a 1-amino-6,7,8-trifluoroisoquinoline precursor were available, a Sandmeyer-type reaction could be employed. This would involve the diazotization of the amino group followed by treatment with a cyanide salt, such as copper(I) cyanide, to install the nitrile group.

Precursor Synthesis and Conversion Pathways to 6,7,8-Trifluoroisoquinoline-1-carbonitrile

A plausible synthetic pathway to this compound would likely commence with a suitable trifluorinated benzene derivative.

A Potential Synthetic Route:

Precursor Synthesis: The synthesis could start from 2,3,4-trifluorobenzaldehyde. This aldehyde can serve as a precursor for the elaboration of the two-carbon side chain required for isoquinoline ring formation.

Isoquinoline Core Formation: Using a method like the Pomeranz-Fritsch-Bobbitt reaction, 2,3,4-trifluorobenzaldehyde could be reacted with an aminoacetal to construct the 6,7,8-trifluoroisoquinoline core. wikipedia.orgwikipedia.org

C1-Cyanation: The resulting 6,7,8-trifluoroisoquinoline could then be subjected to a Reissert-Henze reaction to introduce the carbonitrile group at the C1 position, yielding the final product, this compound. wikipedia.org

Advanced Synthetic Transformations and Methodological Developments

Research in the field of fluorine chemistry and heterocyclic synthesis continues to provide new and more efficient methods. Transition-metal-catalyzed cross-coupling reactions and C-H activation strategies are emerging as powerful tools for the synthesis of highly functionalized aromatic systems. While specific applications of these methods for the synthesis of this compound may not be extensively documented, they represent a promising area for future research. For instance, direct C-H cyanation of the pre-formed 6,7,8-trifluoroisoquinoline at the C1 position, potentially guided by a directing group, could offer a more atom-economical approach.

Chemical Reactivity and Derivatization Studies of 6,7,8 Trifluoroisoquinoline 1 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) on the Trifluoroisoquinoline Scaffold

The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring of the isoquinoline (B145761) core renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the functionalization of this heterocyclic system.

Investigation of Regioselectivity and Scope with Various Nucleophiles

While specific studies on 6,7,8-Trifluoroisoquinoline-1-carbonitrile are not extensively documented in publicly available literature, the principles of SNAr on polyfluoroaromatic and heteroaromatic systems allow for well-founded predictions of its reactivity. The regioselectivity of nucleophilic attack is governed by the ability of the aromatic system to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. The nitrogen atom in the isoquinoline ring and the 1-carbonitrile group both exert an electron-withdrawing effect. Consequently, the C-8 and C-6 positions are expected to be the most electrophilic and therefore the primary sites for fluorine displacement. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.

A wide array of nucleophiles can be employed in the SNAr reactions of polyfluoroheterocycles. These include, but are not limited to:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are effective for the introduction of ether and aryloxy moieties.

N-Nucleophiles: Ammonia, primary and secondary amines (both aliphatic and aromatic) can be used to synthesize amino-substituted isoquinolines.

S-Nucleophiles: Thiolates are readily employed to introduce thioether functionalities.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, highlighting the potential for regioselective substitution.

NucleophileReagent ExampleExpected Product(s)
MethoxideSodium Methoxide8-Methoxy-6,7-difluoro- or 6-Methoxy-7,8-difluoroisoquinoline-1-carbonitrile
AmmoniaAqueous Ammonia8-Amino-6,7-difluoro- or 6-Amino-7,8-difluoroisoquinoline-1-carbonitrile
DiethylamineDiethylamine8-(Diethylamino)-6,7-difluoro- or 6-(Diethylamino)-7,8-difluoroisoquinoline-1-carbonitrile
ThiophenoxideSodium Thiophenoxide8-(Phenylthio)-6,7-difluoro- or 6-(Phenylthio)-7,8-difluoroisoquinoline-1-carbonitrile

Note: The regioselectivity between the C-6 and C-8 positions would need to be determined experimentally.

Mechanism and Selectivity in Fluorine Displacement Reactions

The mechanism of SNAr reactions on this scaffold proceeds via a two-step addition-elimination pathway. The first step involves the nucleophilic attack on one of the fluorinated carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms and the isoquinoline nitrogen.

The selectivity of fluorine displacement is a key aspect of these reactions. In polyfluorinated systems, it is generally observed that the fluorine atom at the position that best stabilizes the negative charge of the Meisenheimer intermediate is preferentially substituted. For this compound, computational studies on similar systems suggest that the stability of the intermediate, and thus the regioselectivity, is influenced by the combined electronic effects of the existing substituents. The displacement of a single fluorine atom is typically favored under controlled conditions, but with stronger nucleophiles or harsher conditions, multiple substitutions can occur.

Transformations of the 1-Carbonitrile Functional Group

The 1-carbonitrile group is a versatile functional handle that can be converted into a variety of other functionalities, further expanding the chemical space accessible from this compound.

Hydrolysis, Ammonolysis, and Derivatization to Carboxylic Acid and Amide Analogues

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid to produce 6,7,8-Trifluoroisoquinoline-1-carboxylic acid.

Base-catalyzed hydrolysis with a reagent like sodium hydroxide, often in the presence of a peroxide co-oxidant, can lead to the formation of 6,7,8-Trifluoroisoquinoline-1-carboxamide.

These derivatives serve as important intermediates for further transformations, for example, the carboxylic acid can be converted to esters or acid chlorides, and the amide can be used in various coupling reactions.

Reduction and Further Functionalization of the Nitrile Moiety

The reduction of the 1-carbonitrile group can lead to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group at the 1-position of the isoquinoline can be further functionalized, for instance, through acylation or alkylation reactions.

The table below outlines the products of these transformations.

ReactionReagentsProduct
Acid HydrolysisH₂SO₄, H₂O, heat6,7,8-Trifluoroisoquinoline-1-carboxylic acid
Base HydrolysisNaOH, H₂O₂, heat6,7,8-Trifluoroisoquinoline-1-carboxamide
Reduction1. LiAlH₄ 2. H₂O(6,7,8-Trifluoroisoquinolin-1-yl)methanamine

Cycloaddition Reactions Involving the Nitrile Group

While less common for simple nitriles, the carbon-nitrogen triple bond of the 1-carbonitrile group can potentially participate in cycloaddition reactions, particularly when activated by the electron-withdrawing nature of the trifluoroisoquinoline ring. For instance, [3+2] cycloadditions with azides could, in principle, lead to the formation of tetrazole derivatives, which are important pharmacophores in medicinal chemistry. Such reactions would likely require specific catalysts or reaction conditions to proceed efficiently. Further research is needed to explore the scope and feasibility of cycloaddition reactions with this particular substrate.

Electrophilic Aromatic Functionalization of the Isoquinoline Core

The isoquinoline nucleus is an electron-deficient heterocycle, and the introduction of three strongly electron-withdrawing fluorine atoms, in addition to a cyano group, further deactivates the ring system towards electrophilic attack. Both fluorine and the nitrile group are deactivating due to their inductive effects, which withdraw electron density from the aromatic rings.

In a standard isoquinoline system, electrophilic substitution typically occurs on the more electron-rich benzene ring, favoring positions 5 and 8. However, in the case of this compound, the fluorine atoms at positions 6, 7, and 8 severely reduce the nucleophilicity of this ring. The pyridine (B92270) ring is already less susceptible to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The nitrile group at position 1 further deactivates this ring.

Due to the significant deactivation of the aromatic system, conventional electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are unlikely to be viable under standard conditions. More potent electrophilic reagents and forcing conditions might lead to decomposition rather than the desired functionalization.

Interactive Data Table: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

Note: The following table is predictive and based on established principles of electrophilic aromatic substitution, as direct experimental data for this compound is not available in the cited literature.

Reaction TypeReagents and ConditionsPredicted Major Product(s)Predicted YieldRationale
Nitration HNO₃ / H₂SO₄No reaction or decompositionVery LowSevere deactivation of the isoquinoline core by F and CN groups.
Bromination Br₂ / FeBr₃No reaction or decompositionVery LowThe highly electron-deficient ring is not susceptible to halogenation.
Friedel-Crafts Acylation AcCl / AlCl₃No reactionNegligibleThe catalyst would likely coordinate to the nitrogen atom, further deactivating the ring.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Isoquinoline Framework

While electrophilic substitution is challenging, the C-F bonds in this compound offer potential sites for functionalization through transition metal-catalyzed cross-coupling reactions. The activation of C-F bonds is a developing area in organic synthesis, often requiring specific catalytic systems.

Palladium and nickel-based catalysts are commonly employed for the cross-coupling of aryl fluorides. rsc.org These reactions typically necessitate the use of specialized ligands and often require higher temperatures compared to the coupling of aryl chlorides, bromides, or iodides. The reactivity of the C-F bonds in this compound would likely vary depending on their position.

Suzuki-Miyaura Coupling: This reaction could potentially be used to form new carbon-carbon bonds by coupling the fluorinated isoquinoline with boronic acids or their derivatives. mdpi.com The choice of catalyst and reaction conditions would be critical to achieve selective C-F bond activation.

Heck Coupling: The palladium-catalyzed Heck reaction could introduce alkenyl groups at the positions of the fluorine atoms. mdpi.com This would involve the reaction of the trifluoroisoquinoline with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The formation of carbon-carbon triple bonds could be achieved via the Sonogashira coupling of the fluorinated isoquinoline with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a combination of palladium and copper complexes.

In addition to direct C-F bond activation, the nitrile group at the C-1 position could also potentially participate in or influence cross-coupling reactions. While less common for aryl nitriles, the cyano group can sometimes act as a leaving group in certain transition metal-catalyzed transformations. snnu.edu.cn

Interactive Data Table: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Note: The following table presents potential cross-coupling reactions based on known methodologies for polyfluoroarenes. Specific experimental validation for this compound is not available in the cited literature.

Coupling ReactionCoupling PartnerCatalyst System (Example)Potential Product
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhos, K₃PO₄Phenyl-substituted isoquinoline-1-carbonitrile
Heck StyrenePd(OAc)₂ / P(o-tol)₃, Et₃NStyrenyl-substituted isoquinoline-1-carbonitrile
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI, Et₃NPhenylethynyl-substituted isoquinoline-1-carbonitrile

Advanced Spectroscopic Characterization Methodologies in the Research of 6,7,8 Trifluoroisoquinoline 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as other magnetically active nuclei such as fluorine.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6,7,8-Trifluoroisoquinoline-1-carbonitrile, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons on the isoquinoline (B145761) core. The protons at positions 3, 4, and 5 would each give rise to distinct signals. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the trifluorinated ring and the nitrile group. The coupling patterns (spin-spin splitting) between adjacent protons would be crucial in assigning the signals to their specific positions in the molecule. For instance, the proton at C4 would likely appear as a doublet due to coupling with the proton at C3.

Table 1: Expected ¹H NMR Data for this compound Note: The following is a theoretical prediction of the ¹H NMR spectrum. Actual experimental values may vary.

Proton Position Expected Chemical Shift (δ, ppm) Expected Multiplicity
H-3 7.8 - 8.2 d (doublet)
H-4 7.5 - 7.9 d (doublet)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronic environment. The carbon atom of the nitrile group (C≡N) would appear at a characteristic downfield shift. The carbons bonded to the fluorine atoms (C-6, C-7, C-8) would exhibit coupling with the ¹⁹F nuclei, resulting in splitting of their corresponding signals. The carbon at C-1, attached to the nitrile group, would also have a distinct chemical shift.

Table 2: Expected ¹³C NMR Data for this compound Note: The following is a theoretical prediction of the ¹³C NMR spectrum. Actual experimental values may vary.

Carbon Position Expected Chemical Shift (δ, ppm)
C-1 115 - 125
C-3 130 - 140
C-4 120 - 130
C-4a 125 - 135
C-5 135 - 145
C-6 140 - 150 (with C-F coupling)
C-7 145 - 155 (with C-F coupling)
C-8 140 - 150 (with C-F coupling)
C-8a 120 - 130

Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy is a critical tool for the characterization of this compound. This technique is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. The spectrum would be expected to show three distinct signals, one for each fluorine atom at positions 6, 7, and 8. The chemical shifts and coupling constants between the fluorine atoms would provide definitive evidence for their relative positions on the isoquinoline ring.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, it would show a correlation between the protons at C-3 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, HMBC can show correlations from the proton at C-5 to the carbons in the fluorinated ring, confirming the fusion of the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applicationsnih.govresearchgate.netsigmaaldrich.com

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A sharp, intense peak around 2200-2250 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1500-1650 cm⁻¹ region. Strong absorption bands in the 1000-1300 cm⁻¹ range would be characteristic of the C-F stretching vibrations.

Table 3: Expected FT-IR Data for this compound Note: The following is a theoretical prediction of the FT-IR spectrum. Actual experimental values may vary.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Nitrile (C≡N) stretch 2200 - 2250
Aromatic C=C and C=N stretch 1500 - 1650

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound. The resulting spectrum is a unique molecular fingerprint, characterized by a series of bands corresponding to specific bond vibrations and molecular motions. The high degree of substitution and the presence of both aromatic and nitrile functionalities lead to a complex but interpretable spectrum.

Key vibrational modes observable in the Raman spectrum include the characteristic C≡N stretching frequency of the nitrile group, typically found in the 2240-2210 cm⁻¹ region. The aromatic ring vibrations, including C-C stretching, C-H in-plane bending, and ring breathing modes, are expected to appear in the 1600-1000 cm⁻¹ range. The presence of three fluorine atoms introduces C-F stretching vibrations, which are anticipated to produce strong bands, typically between 1350 and 1100 cm⁻¹. Low-frequency modes, corresponding to skeletal deformations and torsional vibrations of the isoquinoline ring system, would be observed below 600 cm⁻¹.

Analysis of the Raman spectrum can provide valuable insights into the molecular symmetry and the effects of the trifluoro- and cyano-substituents on the electronic structure of the isoquinoline core. Shifts in band positions and changes in intensities compared to unsubstituted isoquinoline can be correlated with the electron-withdrawing nature of the substituents.

Table 1: Predicted Raman Spectral Data for this compound This table presents hypothetical data based on typical vibrational frequencies for the functional groups present in the molecule, as specific experimental data is not publicly available.

Raman Shift (cm⁻¹)AssignmentIntensity
~2230C≡N stretchMedium
~1615Aromatic C=C stretchStrong
~1580Aromatic C=C stretchMedium
~1450Aromatic C=C stretchMedium
~1320C-F stretchStrong
~1250C-F stretchStrong
~1180C-F stretchStrong
~1030Aromatic ring breathingMedium
~850Aromatic C-H out-of-plane bendWeak

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron impact (EI) ionization, the molecule is expected to form a prominent molecular ion peak (M⁺˙) corresponding to its exact mass. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its weakest bonds and most stable fragment ions.

A key fragmentation pathway for isoquinoline derivatives often involves the loss of HCN or related fragments from the heterocyclic ring. rsc.org For this compound, characteristic fragmentation would likely involve the initial loss of a fluorine atom or the entire trifluorinated benzene (B151609) ring. The nitrile group can also be a site of fragmentation, potentially leading to the loss of a CN radical. The stability of the aromatic isoquinoline core would likely result in several fragment ions retaining this central structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to determine the elemental composition of the molecular ion and its fragments with very high precision. This technique is crucial for unequivocally confirming the chemical formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental compositions.

For instance, the exact mass of the molecular ion can be calculated and then compared to the experimentally measured value to confirm the identity of the compound. This level of accuracy is also invaluable in identifying the elemental formulas of fragment ions, which greatly aids in the elucidation of complex fragmentation mechanisms.

Table 2: Predicted HRMS Data for this compound This table presents calculated exact masses for the parent molecule and potential fragments. Specific experimental data is not publicly available.

Ion FormulaCalculated m/zPossible Fragmentation Pathway
[C₁₀H₃F₃N₂]⁺˙ (Molecular Ion)224.0248-
[C₁₀H₃F₂N₂]⁺205.0292Loss of F radical
[C₉H₃F₃N]⁺˙198.0217Loss of CN radical
[C₈H₃F₃]⁺˙172.0238Loss of C₂N₂

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within this compound. The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π → π* transitions within the aromatic isoquinoline system. The position and intensity of these absorption maxima are influenced by the electronic effects of the trifluoro- and cyano-substituents. Electron-withdrawing groups like fluorine and nitrile can cause a shift in the absorption bands, typically a bathochromic (red) or hypsochromic (blue) shift, depending on their position and interaction with the aromatic system.

Fluorescence spectroscopy provides information about the molecule's excited state properties. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light as it returns to the ground state. The fluorescence spectrum, including the emission wavelength and quantum yield, is sensitive to the molecular structure and its environment. The presence of heavy atoms like fluorine can sometimes lead to quenching of fluorescence, but the rigid aromatic structure of isoquinoline would generally favor emission.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and the steric and electronic effects of the substituents on the isoquinoline framework. mdpi.com

The crystal structure would reveal details about intermolecular interactions, such as π-π stacking of the aromatic rings and any potential halogen bonding involving the fluorine atoms. These interactions govern the packing of molecules in the crystal lattice and influence the material's bulk properties. The planarity of the isoquinoline ring system and the orientation of the nitrile group relative to the ring would also be precisely determined. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound This table presents plausible crystallographic parameters based on similar small organic molecules, as specific experimental data is not publicly available.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.2
c (Å)~9.8
β (°)~105
Volume (ų)~870
Z4
Density (calc) (g/cm³)~1.7

Computational and Theoretical Chemistry Investigations on 6,7,8 Trifluoroisoquinoline 1 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and predict the reactivity of molecules like 6,7,8-trifluoroisoquinoline-1-carbonitrile. These calculations provide fundamental insights into the molecule's behavior at a quantum mechanical level.

Geometrical Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometrical optimization. For a planar aromatic system like this compound, the primary focus would be on bond lengths, bond angles, and dihedral angles to confirm its planarity. The presence of the three fluorine atoms and the nitrile group can induce minor distortions from a perfect planar structure, which would be quantified. Conformational analysis for this rigid molecule would be straightforward, with the primary optimized geometry representing the global minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Predicted Value
C-C bond lengths (aromatic) ~1.39 - 1.42 Å
C-N bond lengths (ring) ~1.33 - 1.38 Å
C-F bond lengths ~1.35 Å
C-C≡N bond length ~1.45 Å (single), ~1.16 Å (triple)
Bond Angles (in-ring) ~118° - 122°

Note: These are estimated values based on typical bond lengths and angles for similar structures and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. The trifluorination of the isoquinoline (B145761) ring is expected to significantly lower both the HOMO and LUMO energy levels, making the molecule more electrophilic and less susceptible to electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Definition Predicted Trend
EHOMO Energy of the Highest Occupied Molecular Orbital Lowered by fluorine substitution
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Significantly lowered by fluorine and nitrile groups
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Large, indicating high kinetic stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 High
Chemical Hardness (η) (ELUMO - EHOMO)/2 High

Electron Density Distribution and Electrostatic Potential Mapping

An analysis of the electron density distribution would reveal how the electronegative fluorine atoms and the electron-withdrawing nitrile group polarize the molecule. An electrostatic potential (ESP) map would visually represent the electron-rich and electron-poor regions of the molecule. It is anticipated that the regions around the fluorine atoms and the nitrogen of the nitrile group would exhibit negative electrostatic potential (red/yellow), indicating they are potential sites for electrophilic attack. Conversely, the hydrogen atoms and potentially some carbon atoms of the aromatic ring would show positive electrostatic potential (blue), marking them as likely sites for nucleophilic attack. This mapping is invaluable for predicting intermolecular interactions and the regioselectivity of reactions.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be employed to explore the potential reaction pathways of this compound, providing detailed insights that are often difficult to obtain experimentally.

Transition State Localization and Energy Profile Determination

For a proposed reaction, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure(s). The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile would reveal the activation energy barriers, which are essential for understanding the feasibility and kinetics of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. An IRC analysis confirms that the located transition state indeed connects the intended reactants and products, providing a detailed picture of the molecular rearrangements that occur during the chemical transformation.

In the absence of specific published research on this compound, this article provides a theoretical outline of the computational methodologies that would be applied to investigate its properties. The actual data and detailed findings for each section would require dedicated computational studies to be performed on this specific molecule.

Studies on Intermolecular Interactions and Crystal Packing Motifs

There are no published studies detailing the intermolecular interactions or crystal packing motifs specifically for this compound. While research exists for other fluorinated isoquinoline and quinoline (B57606) derivatives, which often report interactions such as C-H···F hydrogen bonds, π-π stacking, and halogen bonding, this specific information is not available for the target compound. Without experimental crystal structure data (e.g., from X-ray crystallography) or dedicated computational modeling, a description of its supramolecular chemistry is not possible.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported in the scientific literature. This type of analysis is used to characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density. Such an analysis would typically provide information on bond critical points (BCPs) and their properties (e.g., electron density ρ(r) and its Laplacian ∇²ρ(r)) for interactions within the molecule and between molecules in a crystal lattice. However, since no studies have been performed, data tables and detailed findings for this compound cannot be provided.

Synthesis and Characterization of Derivatives and Analogues of 6,7,8 Trifluoroisoquinoline 1 Carbonitrile

Preparation of Substituted 6,7,8-Trifluoroisoquinoline-1-carbonitrile Derivatives

The synthesis of substituted derivatives of this compound can be approached through several modern synthetic methodologies. Given the electron-deficient nature of the polyfluorinated benzene (B151609) ring, nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are particularly well-suited for introducing diversity at the fluorine-bearing positions. wikipedia.orgyoutube.comlibretexts.org Additionally, direct C-H functionalization could be employed to modify the pyridine (B92270) ring of the isoquinoline (B145761) system. acs.org

One plausible synthetic strategy would involve the displacement of one of the fluorine atoms via SNAr. The fluorine atoms at positions 6 and 8 are ortho and para to the nitrogen atom of the pyridine ring, which can activate them towards nucleophilic attack. youtube.com The reactivity of these positions can be influenced by the specific nucleophile and reaction conditions. For instance, reaction with various amines, thiols, or alkoxides could yield a range of substituted derivatives.

A hypothetical reaction scheme for the preparation of an amino-substituted derivative is presented below:

Scheme 1: Nucleophilic Aromatic Substitution on this compound

Reaction of this compound with a primary amine (R-NH₂) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures could lead to the selective displacement of one of the fluorine atoms, likely at the 6- or 8-position, to yield the corresponding amino-substituted product.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed to introduce aryl, heteroaryl, or amino substituents. nih.gov These reactions would likely require prior conversion of one of the C-F bonds to a more reactive C-Br or C-OTf (triflate) bond.

The following interactive data table illustrates a hypothetical set of derivatives that could be synthesized from this compound, along with the proposed synthetic method.

Derivative NameSubstituentPosition of SubstitutionProposed Synthetic Method
6-Amino-7,8-difluoroisoquinoline-1-carbonitrile-NH₂6Nucleophilic Aromatic Substitution
8-Methoxy-6,7-difluoroisoquinoline-1-carbonitrile-OCH₃8Nucleophilic Aromatic Substitution
6-Phenyl-7,8-difluoroisoquinoline-1-carbonitrile-C₆H₅6Suzuki-Miyaura Coupling
8-(Morpholin-4-yl)-6,7-difluoroisoquinoline-1-carbonitrile-N(CH₂CH₂)₂O8Buchwald-Hartwig Amination
5-Bromo-6,7,8-trifluoroisoquinoline-1-carbonitrile-Br5Direct C-H Halogenation

This table is for illustrative purposes and the feasibility and outcome of these reactions would require experimental verification.

Structure-Reactivity Relationships within a Series of Analogues

The introduction of an electron-donating group (EDG) or an electron-withdrawing group (EWG) at one of the fluorine-bearing positions would modulate the reactivity of the remaining C-F bonds. For example, the introduction of an amino group (-NH₂) at the 6-position would be expected to decrease the reactivity of the 8-position towards further nucleophilic attack due to the electron-donating nature of the amino group. Conversely, the introduction of a nitro group (-NO₂) would likely enhance the reactivity of the remaining fluorine atoms towards nucleophiles. youtube.com

The following table outlines the predicted effects of different substituents on the reactivity of the trifluoroisoquinoline core.

Substituent TypeExamplePosition of SubstitutionPredicted Effect on Reactivity Towards Nucleophiles
Strong Electron-Donating-NH₂6 or 8Decrease
Weak Electron-Donating-CH₃6 or 8Slight Decrease
Halogen-Cl6 or 8Slight Decrease (Inductive Withdrawal vs. Resonance Donation)
Strong Electron-Withdrawing-NO₂6 or 8Increase

These predictions are based on established principles of physical organic chemistry and would need to be confirmed through experimental studies.

Development of Compound Libraries Based on the Trifluoroisoquinoline Scaffold

The development of compound libraries based on a novel scaffold is a cornerstone of modern drug discovery and materials science. ijpsonline.com A diversity-oriented synthesis approach could be employed to generate a library of compounds based on the this compound core. rsc.orgacs.orgunam.mx This would involve the use of a common intermediate that can be readily diversified through a series of parallel reactions.

One potential strategy for library development would be to first synthesize a key intermediate, such as 6-amino-7,8-difluoroisoquinoline-1-carbonitrile, on a larger scale. This intermediate could then be subjected to a variety of reactions in a parallel format to introduce a diverse range of substituents at the amino group. For example, acylation with a library of carboxylic acids or sulfonyl chlorides, or reductive amination with a library of aldehydes, could rapidly generate a large number of derivatives. nih.gov

Another approach would be to utilize multicomponent reactions. For instance, a modified Pictet-Spengler or Bischler-Napieralski reaction could potentially be developed to construct the trifluoroisoquinoline ring system from a diverse set of starting materials in a single step. acs.org

The table below outlines a hypothetical library design based on the this compound scaffold.

ScaffoldPoint of DiversificationReaction TypeBuilding Blocks (Examples)
This compoundPosition 6 or 8Nucleophilic Aromatic SubstitutionVarious primary and secondary amines, thiols, alcohols
6-Amino-7,8-difluoroisoquinoline-1-carbonitrileAmino group at position 6AcylationDiverse carboxylic acid chlorides, sulfonyl chlorides
6-Amino-7,8-difluoroisoquinoline-1-carbonitrileAmino group at position 6Reductive AminationDiverse aldehydes and ketones

The successful implementation of such a library synthesis would depend on the development of robust and high-yielding reaction conditions that are amenable to parallel synthesis.

Applications and Broader Research Impact in Organic Synthesis

6,7,8-Trifluoroisoquinoline-1-carbonitrile as a Key Building Block in Multi-Step Syntheses

No specific examples of multi-step syntheses utilizing this compound as a key building block were found in the surveyed literature.

Contribution to the Development of Novel Synthetic Methodologies in Heterocyclic Chemistry

There is no available information on novel synthetic methodologies that have been specifically developed using or for this compound.

Impact on Fluorine Chemistry and the Synthesis of Fluorinated Scaffolds

While the synthesis of fluorinated scaffolds is a significant area of research, the specific impact of this compound on this field is not documented in available scientific reports.

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